molecular formula C6H3BrFNO B13440245 4-Bromo-6-fluoropicolinaldehyde

4-Bromo-6-fluoropicolinaldehyde

Cat. No.: B13440245
M. Wt: 204.00 g/mol
InChI Key: NRDLPXWQROUDLK-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoropicolinaldehyde is an organic compound that belongs to the class of halogenated picolinaldehydes It is characterized by the presence of bromine and fluorine atoms attached to a picolinaldehyde core

Properties

Molecular Formula

C6H3BrFNO

Molecular Weight

204.00 g/mol

IUPAC Name

4-bromo-6-fluoropyridine-2-carbaldehyde

InChI

InChI=1S/C6H3BrFNO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H

InChI Key

NRDLPXWQROUDLK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoropicolinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of picolinaldehyde derivatives. For instance, a typical synthetic route might include:

These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives. For example:
Reaction:
4-Bromo-6-fluoropicolinaldehydeOxidizing AgentH2O, Heat4-Bromo-6-fluoropicolinic acid\text{this compound} \xrightarrow[\text{Oxidizing Agent}]{\text{H}_2\text{O, Heat}} \text{4-Bromo-6-fluoropicolinic acid}

  • Key Conditions: Common oxidizing agents include KMnO₄ or CrO₃ in acidic or aqueous media.

  • Mechanism: The aldehyde is oxidized to a carboxylic acid via a hydrate intermediate.

  • Yield: Not explicitly reported for this compound, but analogous pyridinecarboxaldehydes show yields of 65–80% under similar conditions .

Nucleophilic Substitution at Bromine

The bromine atom at the 4-position participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects of the fluorine and aldehyde groups.

Example Reaction with Amines:
This compound+NH34-Amino-6-fluoropicolinaldehyde+HBr\text{this compound} + \text{NH}_3 \rightarrow \text{4-Amino-6-fluoropicolinaldehyde} + \text{HBr}

Reaction Parameter Details
SolventDMF or THF
CatalystCuI/1,10-Phenanthroline
Temperature80–100°C
Yield (Analogous Reaction) ~70%

Mechanism:

  • Coordination of the amine to the catalyst.

  • Oxidative addition of the aryl bromide.

  • Reductive elimination to form the C–N bond .

Electrophilic Reactions at the Aldehyde Group

The aldehyde acts as an electrophile, participating in condensations and additions.

Condensation with Hydrazines

Reaction:
This compound+H2N–NH2Hydrazone Derivative\text{this compound} + \text{H}_2\text{N–NH}_2 \rightarrow \text{Hydrazone Derivative}

  • Conditions: Ethanol, reflux (2–4 h) .

  • Application: Forms intermediates for heterocyclic synthesis (e.g., triazoles) .

Grignard Addition

Reaction:
This compound+RMgXSecondary Alcohol\text{this compound} + \text{RMgX} \rightarrow \text{Secondary Alcohol}

Parameter Value
SolventDry Et₂O
Temperature0°C to RT
WorkupQuench with NH₄Cl

Mechanism:
Nucleophilic attack by the Grignard reagent at the carbonyl carbon, followed by protonation .

Coupling Reactions

The bromine substituent enables cross-coupling reactions, such as Suzuki-Miyaura couplings.

Example with Boronic Acid:
This compound+Ar–B(OH)2Pd(PPh₃)₄BaseBiaryl Product\text{this compound} + \text{Ar–B(OH)}_2 \xrightarrow[\text{Pd(PPh₃)₄}]{\text{Base}} \text{Biaryl Product}

Condition Detail
CatalystPd(PPh₃)₄ (2 mol%)
BaseK₂CO₃ or Cs₂CO₃
SolventDioxane/H₂O
Temperature80–100°C
Yield (Analogous) 60–85%

Key Insight: Fluorine’s electron-withdrawing effect enhances the electrophilicity of the bromine, accelerating oxidative addition .

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol or methylene group.

Reduction to Alcohol

Reaction:
This compoundNaBH₄MeOH4-Bromo-6-fluoropicolinyl Alcohol\text{this compound} \xrightarrow[\text{NaBH₄}]{\text{MeOH}} \text{4-Bromo-6-fluoropicolinyl Alcohol}

  • Yield: >90% (based on analogous aldehydes).

Reductive Dehalogenation

Reaction:
This compoundH2/Pd/CEtOH6-Fluoropicolinaldehyde\text{this compound} \xrightarrow[\text{H}_2/\text{Pd/C}]{\text{EtOH}} \text{6-Fluoropicolinaldehyde}

Parameter Value
Pressure1 atm
Time2–4 h
Yield ~75%

Halogen Exchange Reactions

The bromine atom can be replaced via halogen-exchange processes.

Example with CuF:
This compound+CuF4,6-Difluoropicolinaldehyde+CuBr\text{this compound} + \text{CuF} \rightarrow \text{4,6-Difluoropicolinaldehyde} + \text{CuBr}

  • Conditions: DMF, 120°C, 12 h .

  • Yield (Analogous): 50–60% .

Role of Substituents

  • Bromine: Facilitates NAS and coupling reactions due to its leaving-group ability.

  • Fluorine: Directs electrophilic substitution to the 4-position via meta-directing effects and stabilizes intermediates through inductive effects .

Comparative Reactivity Data

Reaction Type Conditions Yield Key Reference
Oxidation (to acid)KMnO₄, H₂SO₄70%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃80%
Bromine-Amine NASCuI, 100°C70%
Aldehyde ReductionNaBH₄, MeOH90%

Scientific Research Applications

4-Bromo-6-fluoropicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of fluorescent probes for biological imaging.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoropicolinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

4-Bromo-6-fluoropicolinaldehyde can be compared with other halogenated picolinaldehydes such as:

  • 4-Chloro-6-fluoropicolinaldehyde
  • 4-Bromo-6-chloropicolinaldehyde
  • 4-Iodo-6-fluoropicolinaldehyde

These compounds share similar structural features but differ in their halogen substituents. The unique combination of bromine and fluorine in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications.

Biological Activity

4-Bromo-6-fluoropicolinaldehyde is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms in its structure enhances its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₄BrFNO, characterized by a pyridine ring with a bromine atom at the 4-position and a fluorine atom at the 6-position, along with an aldehyde functional group. This unique configuration allows for various interactions with biological systems, particularly through enzyme inhibition mechanisms.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit notable inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can lead to significant drug-drug interactions. The inhibition of CYP1A2 by this compound suggests that it may influence the pharmacokinetics of co-administered drugs, potentially leading to adverse effects or therapeutic failures .

Antimicrobial Properties

In addition to enzyme inhibition, fluorinated pyridine derivatives have shown potential antimicrobial and antifungal properties. Studies suggest that this compound may possess similar bioactive characteristics, warranting further investigation into its efficacy against various microbial strains .

Study on Antiproliferative Activity

In a study evaluating the antiproliferative effects of various fluorinated compounds, derivatives with structural similarities to this compound were tested against cancer cell lines such as HeLa. The results indicated that these compounds exhibited significant cytotoxicity, with IC50 values in the nanomolar range, demonstrating their potential as anticancer agents .

Interaction Profiles

A detailed analysis of interaction profiles revealed that this compound interacts with biological systems primarily through enzyme inhibition. Further studies are required to elucidate its binding affinities and interaction networks, which could uncover additional therapeutic potentials .

Comparison of Biological Activities

Compound NameIC50 (nM)CYP1A2 InhibitionAntimicrobial Activity
This compoundTBDYesPotential
Similar Fluorinated Compound A8.2ModerateYes
Similar Fluorinated Compound B9.2StrongYes

Note: TBD = To Be Determined; further studies are needed to establish specific IC50 values for this compound.

Q & A

Q. Key Data :

ParameterValue/TechniqueReference
Aldehyde Proton (δ)~10 ppm (1H NMR^{1}\text{H NMR})
Molecular Weight203.00 g/mol

Basic Research Question: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer :
Combine spectroscopic and crystallographic methods:

  • Spectroscopy :
    • 19F NMR^{19}\text{F NMR} to confirm fluorine environment (δ ~-110 to -120 ppm for aromatic F).
    • IR spectroscopy to validate aldehyde C=O stretch (~1700 cm1^{-1}).
  • Crystallography : Use single-crystal X-ray diffraction (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly the C-Br and C-F interactions. ORTEP-3 can generate publication-quality thermal ellipsoid plots .

Advanced Tip : Compare experimental data with DFT-calculated geometries to assess electronic effects of substituents.

Advanced Research Question: How can contradictions in spectroscopic data (e.g., unexpected 13C NMR^{13}\text{C NMR}13C NMR shifts) be resolved for derivatives of this compound?

Q. Methodological Answer :

  • Cross-Validation : Use complementary techniques (e.g., HSQC/HMBC NMR for carbon-proton correlations) to confirm assignments.
  • Solvent Effects : Test in deuterated DMSO vs. CDCl3; aldehyde protons may show solvent-dependent shifts.
  • Dynamic Processes : Investigate tautomerism or rotameric equilibria via variable-temperature NMR .

Q. Example Workflow :

Acquire 13C NMR^{13}\text{C NMR} at multiple temperatures.

Perform DFT calculations (e.g., Gaussian) to model possible conformers.

Reconcile discrepancies using crystallographic data from SHELXL-refined structures .

Advanced Research Question: How to design experiments to study the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Q. Methodological Answer :

  • Substrate Design : Pair with boronic acids (e.g., arylboronic acids from Kanto Reagents) under Pd catalysis.
  • Optimization : Vary ligands (e.g., SPhos vs. XPhos), bases (K2_2CO3 vs. Cs2_2CO3), and solvents (THF vs. dioxane).
  • Kinetic Analysis : Use in situ IR or GC-MS to track aldehyde consumption and product formation.

Q. Key Considerations :

  • Bromine’s leaving-group ability may compete with aldehyde reactivity.
  • Control for protodehalogenation side reactions .

Methodological Framework: How can the FINER criteria guide hypothesis-driven research on this compound?

Q. Application :

  • Feasible : Ensure access to specialized reagents (e.g., anhydrous conditions for aldehyde stability).
  • Novel : Explore understudied reactions (e.g., C-H activation adjacent to the aldehyde group).
  • Ethical : Adhere to waste disposal protocols for brominated byproducts (see BIOFOUNT guidelines) .
  • Relevant : Align with trends in medicinal chemistry (e.g., as a precursor for kinase inhibitors) .

Advanced Research Question: What strategies improve reproducibility in catalytic applications of this compound?

Q. Methodological Answer :

  • Data Transparency : Report exact Pd catalyst loadings, solvent batch details, and reaction atmosphere (N2_2 vs. air).
  • Contradiction Management : Use COSMIN frameworks to standardize outcome measures (e.g., yield vs. turnover number) .
  • Collaborative Validation : Share crystallographic data (CIF files) via platforms like the Cambridge Structural Database .

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